molecular formula C10H7ClFNO2 B6217822 8-fluoroquinoline-5-carboxylic acid hydrochloride CAS No. 2751614-60-3

8-fluoroquinoline-5-carboxylic acid hydrochloride

Cat. No.: B6217822
CAS No.: 2751614-60-3
M. Wt: 227.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-fluoroquinoline-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H6FNO2·HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 8th position and a carboxylic acid group at the 5th position of the quinoline ring structure gives this compound unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoroquinoline-5-carboxylic acid hydrochloride typically involves the fluorination of quinoline derivativesThis process may involve the use of reagents such as fluorine gas or other fluorinating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and reagent concentrations, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

8-fluoroquinoline-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-fluoroquinoline-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-fluoroquinoline-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. It can inhibit enzymes such as bacterial DNA gyrase, leading to the disruption of DNA replication and cell death. This mechanism is similar to that of fluoroquinolone antibiotics .

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoroquinoline
  • 6-fluoroquinoline
  • 8-fluoroquinoline
  • 5,8-difluoroquinoline

Uniqueness

8-fluoroquinoline-5-carboxylic acid hydrochloride is unique due to the specific positioning of the fluorine atom and the carboxylic acid group, which confer distinct chemical and biological properties.

Properties

CAS No.

2751614-60-3

Molecular Formula

C10H7ClFNO2

Molecular Weight

227.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.